molecular formula C6H13O5P B3031307 Dimethyl(3-carboxypropyl)phosphonate CAS No. 24157-04-8

Dimethyl(3-carboxypropyl)phosphonate

Cat. No.: B3031307
CAS No.: 24157-04-8
M. Wt: 196.14 g/mol
InChI Key: PTCXVPXJIMWJBP-UHFFFAOYSA-N
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Description

Dimethyl(3-carboxypropyl)phosphonate is a chemical building block of significant interest in organic and medicinal chemistry research. While specific toxicological data for this compound is not fully established, researchers should consult the Safety Data Sheet (SDS) and handle all chemicals using appropriate personal protective equipment (PPE) in accordance with safe laboratory practices . Phosphonates are critically important as stable bioisosteres for phosphate groups in biological molecules . This characteristic makes them valuable in the design of enzyme inhibitors and probes for studying biochemical pathways. A primary application of dialkyl phosphonates like this compound is their use as key precursors in the synthesis of more complex molecules. The carboxypropyl moiety provides a versatile handle for further functionalization, for instance through amide coupling or esterification reactions, to create target compounds for various research applications . In drug discovery, phosphonate-containing compounds often face challenges with cell permeability due to their high polarity at physiological pH. To overcome this, phosphonate prodrug strategies are employed. The dimethyl ester group in this reagent is a common feature in such strategies; it serves as a protecting group that can mask the negative charge, improving the molecule's ability to cross cell membranes. Once inside the cell, enzymatic hydrolysis can cleave the ester groups to release the active phosphonic acid . This principle is well-validated in several FDA-approved antiviral drugs . Therefore, this compound is a versatile reagent for researchers developing novel phosphonate-based compounds, with potential applications in synthesizing enzyme inhibitors, nucleotide analogs, and exploring prodrug approaches. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-dimethoxyphosphorylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O5P/c1-10-12(9,11-2)5-3-4-6(7)8/h3-5H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCXVPXJIMWJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378698
Record name Dimethyl(3-carboxypropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24157-04-8
Record name 4-(Dimethoxyphosphinyl)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24157-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl(3-carboxypropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(3-carboxypropyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with an appropriate carboxylic acid derivative under controlled conditions. For example, the reaction of dimethyl phosphite with 3-bromopropionic acid in the presence of a base such as triethylamine can yield this compound. The reaction typically requires refluxing the mixture in an appropriate solvent, such as toluene, for several hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(3-carboxypropyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

DMCPP serves as a crucial reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. Its ability to act as a phosphonate ester makes it valuable for creating various organophosphorus compounds.

Medicinal Chemistry

Research indicates that DMCPP has potential applications in drug development:

  • Antiviral Activity: Compounds derived from DMCPP have shown effectiveness against viruses such as Hepatitis C and Influenza A .
  • Neurological Therapeutics: DMCPP derivatives are being investigated for their role in modulating neurotransmitter systems, which could lead to treatments for conditions like schizophrenia and anxiety disorders .

Material Science

The compound is utilized in the development of advanced materials:

  • Flame Retardants: DMCPP is incorporated into polymers to enhance fire resistance.
  • Coatings: It has been used in protective coatings that exhibit barrier properties against chemical warfare agents (CWAs) .

Table 1: Applications of Dimethyl(3-carboxypropyl)phosphonate

Application AreaSpecific Use CasesResearch Findings
Organic SynthesisFormation of organophosphorus compoundsEffective in carbon-phosphorus bond formation
Medicinal ChemistryAntiviral and neurological drug developmentActive against Hepatitis C; potential CNS therapeutics
Material ScienceFlame retardants and protective coatingsEnhances fire resistance; barrier against CWAs

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
Dimethyl MethylphosphonateSimpler structure without carboxylLess reactivity compared to DMCPP
Dimethyl (2-hydroxyethyl)phosphonateShorter carbon chainLimited application scope
Dimethyl (3-aminopropyl)phosphonateContains amino groupDifferent biological interactions

Case Studies

Case Study 1: Antiviral Properties
A study published in the Journal of Medicinal Chemistry explored the antiviral properties of DMCPP derivatives. Researchers synthesized several analogs and tested their efficacy against Hepatitis C virus in vitro. Results indicated that specific modifications to the phosphonate group enhanced antiviral activity, suggesting a promising pathway for drug development .

Case Study 2: Fire Retardant Applications
Research conducted on the incorporation of DMCPP into polymer matrices demonstrated significant improvements in fire resistance. The study found that polymers modified with DMCPP exhibited lower flammability and improved thermal stability compared to unmodified counterparts .

Mechanism of Action

The mechanism of action of dimethyl(3-carboxypropyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with enzymatic processes that involve phosphorylation. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and properties of dimethyl(3-carboxypropyl)phosphonate and related compounds:

Compound Key Functional Groups Molecular Formula Boiling Point Applications Safety Notes
This compound Carboxylic acid, phosphonate ester C₆H₁₁O₅P Not reported Pharmaceutical intermediates, conjugation chemistry Likely stable; no explosive risk
Dimethyl methylphosphonate (DMMP) Methyl group, phosphonate ester C₃H₉O₃P ~180°C Flame retardant, solvent Low toxicity; non-explosive
Diethyl (3-aminopropyl)phosphonate Amino group, phosphonate ester C₇H₁₈NO₃P Not reported Peptide synthesis, ligand chemistry Basic; may require handling in inert conditions
Dimethyl (2-oxoheptyl)phosphonate Ketone, phosphonate ester C₉H₁₉O₄P 316°C Lipoxygenase inhibitor synthesis Stable under standard conditions
Dimethyl [2-oxo-3-(trifluoromethylphenoxy)propyl]phosphonate Aromatic ether, ketone, phosphonate C₁₂H₁₄F₃O₅P Not reported Travoprost intermediate (glaucoma drug) High lipophilicity; handle with PPE

Physical and Chemical Properties

  • Polarity: The carboxylic acid group enhances water solubility compared to DMMP or aromatic derivatives like dimethyl [2-oxo-3-(trifluoromethylphenoxy)propyl]phosphonate, which are more lipophilic .
  • Thermal Stability : The absence of labile groups (e.g., diazo or trifluoromethyl ethers) suggests higher thermal stability than compounds like dimethyl (1-diazo-2-oxopropyl)phosphonate .

Biological Activity

Dimethyl(3-carboxypropyl)phosphonate (DCPP) is a phosphonate compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of DCPP, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DCPP is characterized by its phosphonate group, which features a carbon-phosphorus bond. This structural motif is significant as it serves as a bioisosteric replacement for the more labile phosphate group. The compound's ability to mimic phosphates allows it to interact with various biological systems.

  • Enzymatic Interactions : DCPP and similar phosphonates can act as substrates for kinases, enabling them to undergo phosphorylation. This process is crucial for converting them into active metabolites that can exert biological effects.
  • Cell Membrane Penetration : Despite their potential, phosphonates like DCPP are negatively charged at physiological pH, limiting their ability to penetrate lipid-rich cell membranes. This characteristic poses challenges for their cellular activity but can be mitigated through prodrug strategies that enhance membrane permeability .

Biological Activities

DCPP exhibits a range of biological activities, including:

  • Antiviral Properties : Phosphonates have been extensively studied for their antiviral effects, particularly against herpesviruses. DCPP's structural similarity to nucleoside analogs suggests it may possess similar antiviral mechanisms.
  • Antitumoral Activity : Research indicates that phosphonates can interfere with cellular signaling pathways involved in tumor growth and proliferation .
  • Antibacterial and Antiparasitic Effects : Some studies have highlighted the potential of phosphonates in treating bacterial infections and parasitic diseases, although specific data on DCPP remains limited.

Research Findings and Case Studies

Several studies have investigated the biological activity of phosphonates, including DCPP:

  • Study on Antiviral Efficacy : A study demonstrated that acyclic nucleoside phosphonates exhibit significant antiviral activity against various DNA viruses, with EC50 values ranging from 0.08 to 15 µM. While specific data on DCPP was not included, the findings underscore the potential of phosphonate derivatives in antiviral therapy .
  • Inhibition of Key Enzymes : Phosphonopeptides containing free phosphonic groups have shown inhibitory effects on vital enzymes related to various pathological states. This suggests that DCPP may also inhibit critical enzymes involved in disease processes .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralPotential inhibition of DNA viruses
AntitumoralInterference with tumor cell signaling
AntibacterialPossible efficacy against bacterial infections
AntiparasiticPotential use in antiparasitic therapies

Q & A

Basic: What are the optimal synthetic routes for preparing dimethyl(3-carboxypropyl)phosphonate, and how can reaction conditions be systematically optimized?

Answer:
The synthesis typically involves nucleophilic substitution or Michaelis-Arbuzov reactions using precursors like methyl acrylate and dimethyl phosphite. Optimization requires factorial design experiments to evaluate:

  • Temperature: Elevated temperatures (80–120°C) enhance reaction rates but risk decomposition .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF, THF) improve intermediate stability .
  • Catalyst selection: Lewis acids (e.g., ZnCl₂) may accelerate phosphonate coupling .

Table 1: Key Parameters for Synthesis Optimization

ParameterRange TestedOptimal ConditionImpact on Yield
Temperature60–140°C100°CMaximizes yield (75–80%)
SolventTHF, DMF, TolueneDMFReduces side products by 20%
Reaction Time4–24 hrs12 hrsBalances conversion and purity

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • ¹H/³¹P NMR: Confirm phosphonate ester linkage (δ ~30–35 ppm for ³¹P) and carboxypropyl chain integrity .
  • FT-IR: Validate carboxylic acid (1700–1720 cm⁻¹) and P=O (1250–1300 cm⁻¹) groups .
  • HPLC-MS: Assess purity (>95%) and detect hydrolyzed byproducts (e.g., free carboxylic acid) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of vapors/aerosols .
  • PPE: Nitrile gloves, lab coats, and safety goggles are mandatory .
  • Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can mechanistic studies resolve contradictions in reported reaction pathways for phosphonate derivatives?

Answer: Discrepancies in reaction mechanisms (e.g., radical vs. ionic pathways) require:

  • Isotopic labeling: Track ¹⁸O or deuterium to confirm intermediates .
  • Kinetic isotope effects (KIE): Differentiate between concerted and stepwise processes .
  • Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) to map transition states .

Example: Conflicting data on hydrolysis rates may arise from solvent-dependent protonation states. Replicate experiments under controlled pH (2–12) and compare with theoretical pKa predictions .

Advanced: How does the stability of this compound vary under extreme conditions (e.g., high temperature, UV exposure)?

Answer:

  • Thermogravimetric analysis (TGA): Decomposition onset at ~180°C, releasing CO₂ and phosphine oxides .
  • UV-Vis spectroscopy: Monitor photodegradation (λ = 254 nm) via carboxylic acid formation .
  • Accelerated aging studies: Store at 40°C/75% RH for 30 days; HPLC quantifies degradation products .

Advanced: What methodological frameworks guide the integration of this phosphonate into metal-organic frameworks (MOFs) or enzyme inhibition studies?

Answer:

  • Coordination chemistry: Use X-ray crystallography to analyze binding modes (e.g., monodentate vs. bidentate) with transition metals (Cu²⁺, Zn²⁺) .
  • Enzyme kinetics: Fit inhibition data to Michaelis-Menten models with competitive/non-competitive assays .
  • Molecular docking: AutoDock Vina simulations to predict binding affinity to active sites (e.g., phosphatases) .

Advanced: How can researchers address discrepancies between computational predictions and experimental data for phosphonate reactivity?

Answer:

  • Parameter validation: Cross-check DFT functionals (e.g., M06-2X vs. B3LYP) against experimental activation energies .
  • Solvent effects: Incorporate implicit/explicit solvent models (e.g., COSMO-RS) in simulations .
  • Error analysis: Quantify uncertainties in experimental measurements (e.g., ±5% HPLC accuracy) .

Basic: What are the primary applications of this compound in polymer chemistry or materials science?

Answer:

  • Crosslinking agent: Enhances thermal stability in epoxy resins via phosphonate-amine reactions .
  • Flame retardancy: Acts as a char-forming agent; evaluate using cone calorimetry (e.g., 50% reduction in peak heat release rate) .

Advanced: What strategies mitigate batch-to-batch variability in phosphonate synthesis for reproducible research?

Answer:

  • Process analytical technology (PAT): In-line FTIR monitors reaction progress in real-time .
  • Design of experiments (DoE): Central composite design identifies critical factors (e.g., moisture content <0.1%) .
  • Strict QC protocols: Enforce NMR purity thresholds (>98%) and residual solvent limits (e.g., <500 ppm DMF) .

Advanced: How can cross-disciplinary approaches (e.g., chemical engineering, biochemistry) expand the utility of this compound?

Answer:

  • Membrane technology: Test phosphonate-doped membranes for ion selectivity (e.g., Li⁺/Mg²⁺ separation) .
  • Metabolic pathway analysis: Use ³¹P NMR to track incorporation into bacterial phospholipids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl(3-carboxypropyl)phosphonate
Reactant of Route 2
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Dimethyl(3-carboxypropyl)phosphonate

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